9-Chloro-6-nonylindolo[3,2-b]quinoxaline
Description
9-Chloro-6-nonylindolo[3,2-b]quinoxaline is a halogenated indoloquinoxaline derivative characterized by a chlorine substituent at position 9 and a nonyl (C₉H₁₉) chain at position 6 of the heterocyclic core. Indoloquinoxalines are fused aromatic systems combining indole and quinoxaline moieties, often studied for their electronic properties and biological activities, including anti-inflammatory and kinase inhibitory effects . The chloro group enhances electrophilicity, while the nonyl chain contributes to lipophilicity, influencing solubility and membrane permeability .
Properties
CAS No. |
5300-05-0 |
|---|---|
Molecular Formula |
C23H26ClN3 |
Molecular Weight |
379.9 g/mol |
IUPAC Name |
9-chloro-6-nonylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C23H26ClN3/c1-2-3-4-5-6-7-10-15-27-21-14-13-17(24)16-18(21)22-23(27)26-20-12-9-8-11-19(20)25-22/h8-9,11-14,16H,2-7,10,15H2,1H3 |
InChI Key |
QHKIANFPKMABGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCN1C2=C(C=C(C=C2)Cl)C3=NC4=CC=CC=C4N=C31 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 9-Chloro-6-nonylindolo[3,2-b]quinoxaline typically involves several steps, including condensation and cyclization reactions. One common synthetic route involves the condensation of isatin with o-phenylenediamine, followed by cyclization to form the indoloquinoxaline core . The reaction conditions often include the use of Brønsted acids such as acetic, formic, or hydrochloric acid as catalysts . Industrial production methods may involve the use of microwave irradiation to enhance reaction rates and yields .
Chemical Reactions Analysis
9-Chloro-6-nonylindolo[3,2-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced indoloquinoxaline derivatives.
Substitution: The chloro group at the 9th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include organoboron compounds for Suzuki-Miyaura coupling and various metal catalysts for oxidation and reduction reactions . The major products formed from these reactions are typically functionalized indoloquinoxaline derivatives with potential biological activity.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research has indicated that 9-Chloro-6-nonylindolo[3,2-b]quinoxaline exhibits significant anticancer properties. Compounds in the indoloquinoxaline class have been tested against a variety of human tumor cell lines. For instance, derivatives have shown promising results in inhibiting cell growth in various cancer types, including breast and lung cancers .
Mechanism of Action:
The mechanism through which this compound exerts its anticancer effects often involves the inhibition of specific kinases and other enzymes that play critical roles in cell proliferation and survival pathways. This interaction can lead to apoptosis in cancer cells, making it a potential candidate for drug development.
Antiviral Properties:
In addition to its anticancer activity, 9-Chloro-6-nonylindolo[3,2-b]quinoxaline has demonstrated antiviral effects against several viruses. Studies have shown that certain derivatives can inhibit the replication of herpes simplex virus and cytomegalovirus in tissue culture settings .
Enzyme Inhibition:
The compound has been identified as an inhibitor of various enzymes involved in metabolic pathways. This property makes it a candidate for treating metabolic disorders such as diabetes and obesity. Research indicates that certain derivatives can enhance insulin sensitivity and lower blood glucose levels in preclinical models .
Antimicrobial Activity:
Quinoxaline derivatives, including 9-Chloro-6-nonylindolo[3,2-b]quinoxaline, have been evaluated for their antimicrobial properties. Studies show that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains, suggesting potential applications in treating infections .
Material Science
Optoelectronic Applications:
In addition to its biological applications, 9-Chloro-6-nonylindolo[3,2-b]quinoxaline is being explored for use in optoelectronic devices. Its unique structural properties allow it to function as a building block for organic semiconductors and light-emitting diodes (LEDs). The compound's photophysical properties make it suitable for developing efficient light-emitting materials .
Case Studies
Mechanism of Action
The mechanism of action of 9-Chloro-6-nonylindolo[3,2-b]quinoxaline involves its interaction with specific molecular targets, such as kinases and other enzymes. It acts by inhibiting the activity of these targets, thereby affecting various cellular pathways . The compound’s structure allows it to bind to the active sites of these enzymes, leading to the inhibition of their function and subsequent biological effects.
Comparison with Similar Compounds
Key Observations :
- Chain Length: Longer alkyl chains (e.g., nonyl) increase lipophilicity, which may improve bioavailability but reduce aqueous solubility. Ethyl and propyl analogs (e.g., : 9-methoxy-6-propyl) balance lipophilicity and solubility .
- Bulk vs.
Substituent Effects at Position 9
The electronic nature of substituents at position 9 modulates reactivity and biological interactions:
Key Observations :
Key Insights :
- Anti-inflammatory vs. Cytotoxicity: Chloro-substituted indoloquinoxalines (e.g., 9-chloro-6-ethyl) show anti-inflammatory effects without topoisomerase-mediated cytotoxicity, unlike nitro or amino analogs .
- Structure-Activity Relationship (SAR): Longer alkyl chains (nonyl) may improve tissue retention but require formulation optimization to mitigate solubility challenges.
Biological Activity
Overview
9-Chloro-6-nonylindolo[3,2-b]quinoxaline is a heterocyclic compound belonging to the indoloquinoxaline family. Its unique structure, characterized by a chloro group at the 9th position and a nonyl chain at the 6th position, suggests potential biological activities that are currently under investigation. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
The biological activity of 9-Chloro-6-nonylindolo[3,2-b]quinoxaline is primarily attributed to its ability to interact with specific molecular targets, such as kinases and enzymes involved in various cellular pathways. It acts as an inhibitor of these targets, which can lead to significant effects on cellular functions and disease processes .
Anticancer Activity
Research indicates that compounds within the indoloquinoxaline family exhibit promising anticancer properties. For instance, derivatives have shown cytotoxic effects on various cancer cell lines. The mechanism often involves DNA intercalation, leading to disruption of replication processes . In studies evaluating similar compounds, IC50 values (the concentration required to inhibit cell growth by 50%) were reported to be significantly lower than those of established chemotherapeutic agents like doxorubicin .
Antiviral Properties
Recent studies have highlighted the antiviral potential of quinoxaline derivatives, including 9-Chloro-6-nonylindolo[3,2-b]quinoxaline. These compounds have been evaluated for their ability to inhibit viral replication and modulate immune responses. For example, certain quinoxalines have shown efficacy against respiratory viruses by interfering with NF-kB activation and TLR receptor modulation .
Case Studies
- Anticancer Studies : A study involving various indoloquinoxaline derivatives demonstrated that compounds similar to 9-Chloro-6-nonylindolo[3,2-b]quinoxaline exhibited significant inhibition against multiple tumor cell lines. The results indicated that these compounds could serve as potential candidates for cancer therapy due to their selective cytotoxicity .
- Antiviral Efficacy : Another investigation focused on the antiviral activity of quinoxaline derivatives against SARS-CoV-2 and influenza viruses. The study found that certain derivatives could effectively reduce viral load in vitro while maintaining low cytotoxicity in non-cancerous cells .
Comparative Analysis of Biological Activities
Q & A
Q. What are the common synthetic routes for 9-Chloro-6-nonylindolo[3,2-b]quinoxaline?
The synthesis typically involves a multi-step approach:
- Step 1 : Condensation of isatin derivatives with 1,2-phenylenediamine in glacial acetic acid to form the indoloquinoxaline core .
- Step 2 : Alkylation of the indoloquinoxaline scaffold using 1-chloro-2-dimethylaminoethane hydrochloride in acetone under reflux with K₂CO₃ as a base (24 hours) .
- Step 3 : Chlorination at the 9-position via nitro group reduction (catalytic hydrogenation with Pd/C) followed by HCl treatment to introduce the chloro substituent .
- Step 4 : Introduction of the nonyl group via nucleophilic substitution or alkylation under reflux with α,ω-dibromoalkanes .
Key Characterization : NMR (¹H/¹³C) for tracking substituent integration, IR for functional group verification, and X-ray crystallography for structural confirmation .
Q. How is the structural integrity of 9-Chloro-6-nonylindolo[3,2-b]quinoxaline confirmed?
- ¹H/¹³C NMR : Signals for aromatic protons (δ 7.5–8.0 ppm), nonyl chain protons (δ 0.8–1.5 ppm), and chloro substituents (absence of splitting due to electronegativity) .
- X-ray Diffraction : Resolves bond lengths and angles (e.g., C–N bond ~1.34 Å in the quinoxaline ring) .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the molecular formula .
Q. What biological activities are associated with quinoxaline derivatives like 9-Chloro-6-nonylindolo[3,2-b]quinoxaline?
- Anticancer Activity : Evaluated via cell viability assays (MTT) against cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values correlate with substituent electronic effects .
- Antimicrobial Screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .
- Mechanistic Studies : DNA intercalation assays (UV-Vis titration, fluorescence quenching) and molecular docking to identify target proteins .
Advanced Research Questions
Q. How can regioselectivity challenges in alkylation steps be addressed?
- Reagent Optimization : Use sterically hindered bases (e.g., DBU) to favor alkylation at the 6-position over competing sites .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the indoloquinoxaline nitrogen .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during nitro group reduction .
Example : A 94% yield of 9-amino-2,3-dimethyl-6-(2-dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline was achieved via Pd/C hydrogenation at 2.7 atm H₂ for 24 hours .
Q. What strategies resolve contradictions in reported biological data for quinoxaline derivatives?
- Standardized Assays : Use identical cell lines (e.g., NCI-60 panel) and protocols to minimize variability .
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., chloro vs. fluoro) to isolate electronic/steric effects .
- Meta-Analysis : Cross-reference cytotoxicity data with physicochemical properties (logP, HOMO/LUMO energies) to identify outliers .
Q. How do electronic effects of substituents influence optoelectronic properties?
- UV-Vis Spectroscopy : Electron-withdrawing groups (e.g., Cl) redshift absorption maxima (λmax) due to enhanced π-conjugation .
- Cyclic Voltammetry : Chloro substituents lower LUMO energies (-3.2 eV vs. -2.8 eV for unsubstituted analogs), improving electron-accepting capacity .
- DFT Calculations : Predict charge distribution and bandgap modulation using software like Gaussian .
Q. What methodologies optimize reaction yields for large-scale synthesis?
- Catalytic Systems : Transition-metal catalysts (e.g., Pd(OAc)₂) for C–N coupling steps (yield improvement from 60% to 85%) .
- Microwave-Assisted Synthesis : Reduces reaction time for condensation steps (4 hours → 30 minutes) .
- Workup Protocols : Gradient recrystallization (ethanol/water) to isolate pure product (>99% purity by HPLC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
